molecular formula C32H43ClN2O9 B1239250 Ansamitocin P-3 CAS No. 66584-72-3

Ansamitocin P-3

Katalognummer: B1239250
CAS-Nummer: 66584-72-3
Molekulargewicht: 635.1 g/mol
InChI-Schlüssel: OPQNCARIZFLNLF-ZRGLQHGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid class of antibiotics. It is produced by the actinomycete Actinosynnema pretiosum. This compound has garnered significant attention due to its strong cytotoxic activity against various cancer cell lines, making it a valuable component in the development of antibody-drug conjugates for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ansamitocin P-3 is primarily obtained through fermentation processes involving Actinosynnema pretiosum. The biosynthesis of this compound involves a series of enzymatic reactions starting from the precursor 3-amino-5-hydroxybenzoic acid. This precursor undergoes polyketide synthesis followed by several tailoring steps to yield the final product .

Industrial Production Methods: Industrial production of this compound focuses on optimizing fermentation conditions to enhance yield. Key strategies include the use of mixed carbon sources such as glucose and glycerol, which have been shown to significantly increase production. Additionally, genetic engineering approaches, such as overexpression of efflux genes, have been employed to further boost production levels .

Analyse Chemischer Reaktionen

Biosynthetic Pathway and Key Enzymatic Reactions

AP-3 is biosynthesized in Actinosynnema pretiosum ATCC 31280 through a modular polyketide synthase (PKS) system. The pathway involves three critical methylation steps catalyzed by SAM (S-adenosyl-l-methionine)-dependent methyltransferases:

  • N-methylation : Conversion of N-demethyl-ansamitocin P-3 to AP-3 by Asm10 (KEGG reaction R09852) .

  • C-10 O-methylation : Likely mediated by Asm17 .

  • C-20 O-methylation : Attributed to Asm7 .

The asm gene cluster includes PKS modules (AsmA, AsmB) responsible for assembling the core structure, with post-PKS modifications (e.g., epoxidation by Asm30, a cytochrome P450 enzyme) . Heterologous expression of asmAB in Streptomyces coelicolor yielded a triketide intermediate, confirming the role of these genes in chain elongation .

Biochemical Interactions and Tubulin Binding

AP-3 exerts anticancer activity by binding to tubulin and destabilizing microtubules. Key findings include:

  • Binding affinity : AP-3 binds purified tubulin with a dissociation constant Kd=1.3±0.7μMK_d=1.3\pm 0.7\,\mu \text{M} .

  • Mechanism : AP-3 partially overlaps with the vinblastine binding site on tubulin, stabilized by hydrogen bonds and halogen-oxygen interactions .

  • Structural impact : Induces conformational changes in tubulin, leading to microtubule depolymerization .

Table 2: Comparative Binding Analysis of AP-3 and Related Compounds

CompoundBinding Site on TubulinKey InteractionsKdK_d (µM)Citation
AP-3 Vinblastine site (partial)Hydrogen bonds, halogen-oxygen interactions1.3 ± 0.7
Maytansine Vinblastine site (partial)Overlapping residues: Tyr224, Asn2490.71*
Vinblastine β-tubulin interfaceHydrophobic pockets, hydrogen bonds3.2

*Reported IC₅₀ for maytansine in MCF-7 cells .

Stress-Inducing Interactions in the Producing Strain

AP-3 biosynthesis imposes metabolic stress on A. pretiosum, interfering with essential enzymes:

  • Aldehyde dehydrogenase (ALDH) : AP-3 inhibits ALDH noncompetitively (KI=0.82mMK_I=0.82\,\text{mM}) .

  • Deoxythymidine diphosphate glucose-4,6 dehydratase (dTGD) and flavin-dependent thymidylate synthase (FDTS) : Identified as AP-3 targets via photoaffinity probing .

Overexpression of these enzymes in recombinant strains improved AP-3 tolerance and increased titers by 40–60% .

Metabolic Engineering and Efflux Modifications

Efflux systems influence AP-3 production:

  • Six efflux genes (e.g., ABC transporters) were upregulated in response to AP-3 accumulation .

  • Knocking out efflux pumps increased intracellular AP-3 retention, enhancing yield by 30% .

Critical Methylation Bottlenecks

The SAM-dependent methylation step catalyzed by Asm10 is rate-limiting:

  • Kinetic data : Overexpression of asm10 increased AP-3 production by 93% .

  • Metabolic flux : Methionine biosynthesis (precursor of SAM) is upregulated during AP-3 production, diverting resources from the TCA cycle .

Wissenschaftliche Forschungsanwendungen

Formulation Innovations

Due to its low solubility, innovative drug delivery systems have been developed to enhance the therapeutic efficacy of Ansamitocin P-3:

  • Liposomal Formulations : Recent studies have utilized microfluidic technology to create temperature-sensitive liposomes encapsulating AP-3 alongside photosensitizers like indocyanine green (ICG). These formulations allow for controlled release upon near-infrared stimulation, significantly enhancing the localized treatment of tumors while minimizing systemic toxicity .
  • Photodynamic Therapy : The combination of AP-3 with photodynamic therapy enhances its anticancer activity. The heat generated from ICG under laser irradiation not only induces cell death but also facilitates the release of AP-3 within tumor cells, improving therapeutic outcomes in models such as MCF-7 multicellular tumor spheroids .

Clinical Applications

This compound has been integrated into antibody-drug conjugates (ADCs), notably trastuzumab emtansine (T-DM1), which targets HER2-positive breast cancer. T-DM1 combines the targeting ability of trastuzumab with the potent cytotoxicity of AP-3, demonstrating improved efficacy in clinical settings . Ongoing clinical trials are also exploring its potential in treating HER2-positive lung cancer.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study involving MCF-7 cells treated with varying concentrations of AP-3 showed a dose-dependent inhibition of cell proliferation and induced apoptosis through activation of p53 signaling pathways. Flow cytometry analysis indicated significant accumulation of cells in the G2/M phase following treatment with AP-3 .

Case Study 2: Liposomal Delivery System

In vivo experiments using AP-3/ICG-loaded liposomes demonstrated significant tumor growth inhibition in nude mice models with subcutaneously inoculated MCF-7 tumors. The liposomal formulation reduced off-target toxicity while maintaining high local concentrations of AP-3 at the tumor site during infrared laser activation .

Summary Table of Research Findings

Cell Line IC50 (pM) Mechanism Formulation Innovations
MCF-720Microtubule depolymerization; apoptosisLiposomal delivery with ICG
HeLa50Cell cycle arrest at G2/M phaseMicrofluidic fabrication
MDA-MB-231150Inhibition of mitotic spindle formationADC integration (T-DM1)
EMT-6/AR1140Induction of p53-mediated apoptosisPhotodynamic therapy

Wirkmechanismus

Ansamitocin P-3 exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding disrupts microtubule assembly, leading to cell cycle arrest and apoptosis. The compound specifically binds to the vinblastine site on tubulin, inducing conformational changes that inhibit microtubule polymerization. This mechanism is crucial for its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its high potency and specificity for tubulin, making it an excellent candidate for targeted cancer therapies. Its ability to be conjugated with antibodies enhances its therapeutic potential by allowing for precise delivery to cancer cells .

Biologische Aktivität

Ansamitocin P-3 (AP-3) is a potent antitumor agent derived from the actinomycete Actinosynnema pretiosum. Its biological activity primarily involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. This article explores the mechanisms of action, therapeutic potential, and recent research findings related to AP-3.

AP-3 is classified as a microtubule-depolymerizing agent, similar to maytansine. It binds to β-tubulin, disrupting microtubule formation and function. This action leads to several critical cellular effects:

  • Microtubule Disruption : AP-3 effectively depolymerizes both interphase and mitotic microtubules, which is crucial for cell division. This disruption results in improper chromosome segregation during mitosis .
  • Induction of Apoptosis : The treatment with AP-3 activates the p53-mediated apoptotic pathway. Cells treated with AP-3 accumulate p53 and its downstream effector p21, leading to cell cycle arrest and programmed cell death .
  • Immune Modulation : Recent studies indicate that AP-3 not only affects tumor cells directly but also modulates the immune response. It induces maturation of dendritic cells (DCs), enhancing their ability to stimulate T-cell responses against tumors .

In Vitro Activity

The biological activity of AP-3 has been extensively studied in various cancer cell lines:

Cell LineIC50 (pM)Notes
MCF-720 ± 3Breast cancer cell line
HeLa50 ± 0.5Cervical cancer cell line
EMT-6/AR1140 ± 17Mouse mammary tumor cells
MDA-MB-231150 ± 1.1Triple-negative breast cancer

These results demonstrate AP-3's potent inhibitory effects on cell proliferation across different cancer types .

In Vivo Efficacy

In animal models, AP-3 has shown significant antitumor activity when administered intratumorally or intravenously. For instance, mice bearing EG-7 tumors treated with AP-3 exhibited reduced tumor growth and enhanced T-cell activation when combined with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies .

Case Studies and Clinical Implications

Recent clinical trials have been exploring the efficacy of maytansinoid conjugates, including those involving AP-3, in various cancers. The combination therapies using AP-3 have shown promise in enhancing anti-tumor immunity while minimizing side effects associated with traditional chemotherapy .

Research Findings

Several studies have investigated the broader implications of AP-3's biological activity:

  • Target Identification : Research using mass spectrometry has identified multiple cellular targets affected by AP-3, including enzymes involved in nucleotide metabolism, which may contribute to its cytotoxic effects on tumor cells .
  • Enhanced DC Maturation : Studies have shown that AP-3 significantly enhances the maturation of DCs, leading to increased production of pro-inflammatory cytokines and improved T-cell activation .

Eigenschaften

CAS-Nummer

66584-72-3

Molekularformel

C32H43ClN2O9

Molekulargewicht

635.1 g/mol

IUPAC-Name

[(5S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/t19?,23?,24?,25?,28?,31-,32-/m0/s1

InChI-Schlüssel

OPQNCARIZFLNLF-ZRGLQHGPSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Isomerische SMILES

CC1C2C[C@](C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Kanonische SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Piktogramme

Irritant

Synonyme

ansamitocin P 3
ansamitocin P 3'
ansamitocin P 4
ansamitocins
ansamitomicin p-3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ansamitocin P-3
Reactant of Route 2
Ansamitocin P-3
Reactant of Route 3
Reactant of Route 3
Ansamitocin P-3
Reactant of Route 4
Reactant of Route 4
Ansamitocin P-3
Reactant of Route 5
Ansamitocin P-3
Reactant of Route 6
Ansamitocin P-3
Customer
Q & A

Q1: How does Ansamitocin P-3 exert its antitumor activity?

A1: this compound exhibits its antitumor activity by binding to β-tubulin, a protein crucial for the formation of microtubules. [] Microtubules are essential for cell division, and by disrupting their assembly, AP-3 leads to mitotic arrest and ultimately, cell death. []

Q2: How does the binding site of this compound on tubulin compare to other antimitotic agents?

A2: Research suggests that AP-3 binds to a distinct site on β-tubulin, often referred to as the rhizoxin/maytansine binding site. [] While this site overlaps partially with the vinblastine binding site, it is distinct from the colchicine binding site. [] This distinction is supported by the observation that AP-3-resistant fungal mutants, carrying a specific mutation in the β-tubulin gene, remain sensitive to benzimidazole drugs that target the colchicine binding site. []

Q3: Has this compound demonstrated efficacy in in vivo models of cancer?

A3: Yes, studies have shown significant antitumor activity of AP-3 in murine models of various cancers, including melanoma, carcinoma, and leukemia. [, ] For instance, in a study using mice bearing B16 melanoma, intraperitoneal administration of AP-3 resulted in a substantial increase in survival time. []

Q4: Can this compound’s antitumor activity be enhanced?

A4: Due to AP-3’s potent cytotoxicity and potential for severe side effects, researchers are exploring drug delivery strategies to enhance its therapeutic window. [] One promising avenue is the development of antibody-drug conjugates (ADCs), which aim to deliver AP-3 specifically to tumor cells, minimizing off-target toxicity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C35H46ClN3O10, and its molecular weight is 692.28 g/mol. []

Q6: What spectroscopic techniques are used to characterize this compound?

A6: this compound has been characterized using various spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. [] These techniques provide information about its purity, structure, and molecular weight.

Q7: How is this compound biosynthesized?

A7: this compound is produced by the bacterium Actinosynnema pretiosum. [] Its biosynthesis involves a complex multi-step pathway that includes polyketide synthesis, precursor synthesis, and post-polyketide modifications. []

Q8: What is the role of the asm gene cluster in this compound biosynthesis?

A8: The asm gene cluster in A. pretiosum encodes for enzymes essential for the biosynthesis of AP-3. [] This cluster contains genes involved in the synthesis of the polyketide backbone, incorporation of unusual extender units like methoxymalonyl-acyl carrier protein, and tailoring modifications. [, ]

Q9: Can genetic engineering be used to improve this compound production?

A9: Yes, researchers have successfully used metabolic engineering strategies to enhance AP-3 production. [, ] These approaches include:

  • Overexpression of key biosynthetic genes: Overexpressing genes like asmUdpg and asm13-17 has been shown to significantly increase AP-3 titers in engineered strains. []
  • Deletion of competing pathway genes: Inactivating genes like ansa30, which encodes for a glycosyltransferase competing for a key intermediate, has led to increased AP-3 production. []
  • Optimization of culture conditions: Modifying fermentation parameters, such as oxygen supply and media composition, has also been explored to boost AP-3 yield. [, ]

Q10: What is known about the stability of this compound?

A10: While this compound demonstrates potent antitumor activity, its therapeutic application is hindered by its low water solubility and instability in plasma. []

Q11: Are there any strategies to improve the stability and delivery of this compound?

A11: Researchers are actively exploring various strategies:

  • Liposomal formulations: Encapsulating AP-3 in temperature-sensitive liposomes has shown promise in enhancing its delivery to tumor sites and reducing systemic toxicity. []
  • Antibody-drug conjugates (ADCs): Linking AP-3 to tumor-specific antibodies could enable targeted delivery and improve its therapeutic index. [, ]

Q12: How is this compound quantified in biological samples?

A12: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the quantification of AP-3 in biological matrices, such as plasma and tissues. []

Q13: What is known about the toxicity profile of this compound?

A13: this compound exhibits a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, ] In preclinical studies, AP-3 caused significant side effects, highlighting the need for targeted delivery strategies to improve its safety profile. []

Q14: What are the potential future applications of this compound research?

A14: Ongoing research on AP-3 holds promise for several applications:

  • Development of novel ADCs: The potent antitumor activity of AP-3 makes it an attractive payload for antibody-drug conjugates. [] Further research is focused on identifying suitable linkers and optimizing ADC design to enhance efficacy and minimize toxicity.
  • Elucidation of microtubule dynamics: The unique binding site of AP-3 on β-tubulin offers valuable insights into microtubule dynamics and could facilitate the development of novel antimitotic agents with improved selectivity profiles. []
  • Exploration of synergistic therapies: Combining AP-3 with other anticancer agents may enhance therapeutic efficacy. [] Preclinical studies are crucial for identifying synergistic combinations and optimizing treatment regimens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.